N'-[(E)-(3-phenoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC15654726
Molecular Formula: C32H29N5O5S
Molecular Weight: 595.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H29N5O5S |
|---|---|
| Molecular Weight | 595.7 g/mol |
| IUPAC Name | N-[(E)-(3-phenoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C32H29N5O5S/c1-39-27-18-23(19-28(40-2)30(27)41-3)31-35-36-32(37(31)24-12-6-4-7-13-24)43-21-29(38)34-33-20-22-11-10-16-26(17-22)42-25-14-8-5-9-15-25/h4-20H,21H2,1-3H3,(H,34,38)/b33-20+ |
| Standard InChI Key | ZVGXVCPPDGBODU-FMFFXOCNSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)OC5=CC=CC=C5 |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)OC5=CC=CC=C5 |
Introduction
N'-[(E)-(3-phenoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its diverse chemical structure and potential applications in scientific research. This compound belongs to the categories of hydrazones and triazoles, featuring multiple functional groups such as phenoxy, triazole, and acetohydrazide moieties, which contribute to its reactivity and biological activity.
Synthesis and Reaction Conditions
The synthesis of N'-[(E)-(3-phenoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, utilizing solvents such as methanol or dimethylformamide (DMF). The reaction conditions, including temperature and pH, must be carefully controlled to ensure high yields and purity of the final product. Thin-layer chromatography (TLC) is often used to monitor the reaction progress.
Potential Applications and Biological Activity
Research suggests that compounds with similar structures to N'-[(E)-(3-phenoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may exhibit antimicrobial or anticancer properties due to their ability to disrupt cellular processes. The compound's mechanism of action involves interaction with biological targets such as enzymes or receptors, modulating their activities through binding interactions that alter their function.
Stability and Reactivity
The compound's reactivity is influenced by the presence of functional groups such as the triazole ring and sulfanyl group. Its stability under various conditions (pH changes, temperature variations) should be assessed for practical applications.
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